molecular formula C8H11NO2S B12510852 3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid

3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid

Cat. No.: B12510852
M. Wt: 185.25 g/mol
InChI Key: JAGKBUGHTNBALR-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with amino acids under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives.

Scientific Research Applications

3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(thiophen-2-yl)propanoic acid: This compound is structurally similar but lacks the methyl group at the 2-position.

    3-Amino-2-methylpropanoic acid: This compound lacks the thiophene ring and has different chemical properties.

Uniqueness

3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both the thiophene ring and the amino acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

3-amino-2-methyl-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5(8(10)11)7(9)6-3-2-4-12-6/h2-5,7H,9H2,1H3,(H,10,11)

InChI Key

JAGKBUGHTNBALR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N)C(=O)O

Origin of Product

United States

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